An In-depth Technical Guide on the Core Properties of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
An In-depth Technical Guide on the Core Properties of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane), a bicyclic organic compound, has garnered interest within the scientific community for its potential applications in materials science and pharmacology. Its unique stereochemistry and the presence of ethoxy and propyl functional groups on a bi(cyclohexane) backbone suggest potential for diverse biological interactions and utility as a building block in organic synthesis, particularly in the field of liquid crystals.[1] This technical guide provides a comprehensive overview of its fundamental properties, including its chemical identity, physicochemical characteristics, and potential biological activities, supported by available data and detailed experimental methodologies.
Chemical Identity and Structure
The unambiguous identification of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is established through its unique CAS Registry Number and detailed structural nomenclature.[1] The stereochemical descriptors (1r,1's,4R,4'R) define the specific three-dimensional arrangement of the ethoxy and propyl substituents on the two cyclohexane rings, indicating a trans,trans configuration which is crucial for its molecular geometry and subsequent properties.[1]
Table 1: Chemical Identification
| Identifier | Value |
| Systematic Name | (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)[1] |
| Common Synonym | (trans,trans)-4-Ethoxy-4'-propyl-1,1'-bicyclohexyl[1] |
| CAS Number | 95756-62-0[1][2] |
| Molecular Formula | C₁₇H₃₂O[1][2] |
| Molecular Weight | 252.44 g/mol [1] |
| MDL Number | MFCD22421614[1][2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) are not extensively available in the public domain. However, based on the properties of structurally similar bicyclohexyl compounds, the following characteristics can be anticipated.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Melting Point | Data not available. Expected to be a low-melting solid or a viscous liquid at room temperature. |
| Boiling Point | Data not available. Expected to be high due to its molecular weight and structure. |
| Solubility | Expected to be soluble in nonpolar organic solvents like hexane and toluene, and less soluble in polar solvents like water. |
| Appearance | Likely a white crystalline solid or a colorless oil. |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum would be complex due to the numerous non-equivalent protons in the cyclohexane rings. Key signals would include a triplet for the methyl protons of the ethoxy and propyl groups, and multiplets for the methylene and methine protons of the cyclohexane rings and the ethyl/propyl chains.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the ethoxy group, the propyl group, and the two different cyclohexane rings.
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IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations of the alkyl groups around 2850-2950 cm⁻¹ and a prominent C-O stretching vibration for the ether linkage in the range of 1050-1150 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (252.44 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy and propyl groups.[1]
Synthesis
A detailed experimental protocol for the synthesis of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on methods for preparing similar trans-substituted bicyclohexyl derivatives, often utilized in the synthesis of liquid crystal monomers. The following represents a generalized synthetic workflow.
Caption: Proposed synthetic workflow for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane).
Experimental Protocol: A Generalized Approach
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Coupling of Cyclohexanones: 4-Propylcyclohexanone and 4-ethoxycyclohexanone would be subjected to a reductive coupling reaction, such as the McMurry reaction using a low-valent titanium reagent (e.g., TiCl₃/LiAlH₄), to form the corresponding alkene, 4-ethoxy-4'-propyl-1,1'-bi(cyclohex-1-ene).
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Hydrogenation: The resulting alkene is then hydrogenated to saturate the double bond. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The stereochemistry of the final product, favoring the trans,trans isomer, is often influenced by the catalytic hydrogenation conditions.
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Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization to isolate the desired (1r,1's,4R,4'R) stereoisomer.
Biological Activities
Preliminary research and data on analogous compounds suggest that (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may possess anti-inflammatory, antioxidant, and neuroprotective properties.[1]
Anti-inflammatory Activity
In cellular models of inflammation induced by lipopolysaccharides (LPS), (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) has demonstrated the ability to reduce the production of pro-inflammatory cytokines.[1] The ethoxy-propyl combination is suggested to modulate NF-κB pathways, which are central to the inflammatory response.[1]
Table 3: Anti-inflammatory Effects in LPS-Induced Inflammation Models
| Compound | TNF-α Reduction (%) | IL-6 Reduction (%) |
| (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) | 45[1] | 50[1] |
| 4-Propyl-4'-vinyl analog | 35[1] | 40[1] |
| (trans,trans)-4-Pentyl-4'-propyl analog | 30[1] | 35[1] |
A representative protocol for assessing the anti-inflammatory effects is outlined below.
Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.
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Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in multi-well plates.
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Treatment: Cells are pre-treated with varying concentrations of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) for a specified period (e.g., 1 hour).
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Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
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Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24 hours).
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Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Antioxidant Activity
Compounds with similar structural features often exhibit antioxidant properties by neutralizing free radicals.[1] The electron-donating ability of the ethoxy group is believed to contribute to this activity.[1]
A common method to evaluate antioxidant capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
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Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound is dissolved in the same solvent at various concentrations.
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Reaction: The test compound solutions are mixed with the DPPH solution.
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Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
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Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
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Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Neuroprotective Properties
There is an increasing interest in the potential of cyclohexane derivatives to offer neuroprotective effects.[1] While the exact mechanism for this class of compounds is not fully elucidated, it is hypothesized that they may influence neurotransmitter systems and protect neuronal cells from damage.[1]
A common in vitro model for assessing neuroprotection involves using a human neuroblastoma cell line, such as SH-SY5Y.
Caption: Workflow for assessing in vitro neuroprotective effects.
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Cell Culture: SH-SY5Y cells are cultured and seeded in 96-well plates.
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Pre-treatment: Cells are treated with different concentrations of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) for a designated time.
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Induction of Neurotoxicity: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the cells to induce damage.
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Incubation: The cells are incubated for a period to allow the neurotoxic effects to manifest (e.g., 24 hours).
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Cell Viability Assay: Cell viability is assessed using a method like the MTT assay, which measures the metabolic activity of the cells. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.
Applications in Materials Science: Liquid Crystals
The rigid bicyclohexyl core and the trans,trans stereochemistry of this compound are characteristic features of molecules used in liquid crystal displays (LCDs). The alkyl and alkoxy side chains influence the mesophase behavior and physical properties such as clearing point, viscosity, and dielectric anisotropy. While specific liquid crystal properties for this exact molecule are not documented, it belongs to a class of compounds known to exhibit nematic phases, which are crucial for the operation of many LCD technologies.
Conclusion
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a stereochemically defined molecule with potential for further investigation in both medicinal chemistry and materials science. While there is a need for more extensive characterization of its fundamental properties and biological activities, the available data on this and related compounds suggest a promising profile for anti-inflammatory, antioxidant, and neuroprotective applications, as well as a potential component in liquid crystal mixtures. This technical guide provides a foundational understanding to support future research and development endeavors.
